methyl coenzyme M

Description

Properties

IUPAC Name |

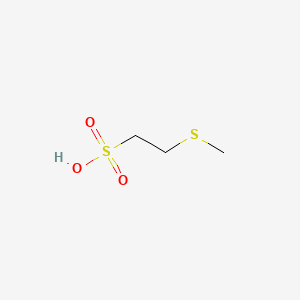

2-methylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRHOCVEPGURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201717 | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53501-90-9 | |

| Record name | 2-(Methylthio)ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53501-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coenzyme M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053501909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Coenzyme M with Methyl Iodide

The most straightforward chemical synthesis involves alkylating HS-CoM with methyl iodide under controlled conditions. This method, adapted from early methanogen studies, proceeds via nucleophilic substitution:

-

Reagents : HS-CoM (sodium salt), methyl iodide (or [¹⁴C]methyl iodide for isotopic labeling), and an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6).

-

Conditions : Reactions are conducted in sealed, oxygen-free vials with Ti(III) citrate (0.1–1 mM) to maintain reducing conditions.

-

Workup : The product is purified via anion-exchange chromatography, leveraging the sulfonate group’s negative charge.

Key Considerations :

Radiolabeled Methyl Coenzyme M

For tracer studies, [¹⁴C]this compound is synthesized using [¹⁴C]methyl iodide. The protocol mirrors the standard alkylation method but requires additional precautions for handling radioactive materials.

Enzymatic Preparation Methods

MtaA-Catalyzed Methylation

In methanogens, this compound is biosynthesized enzymatically via methyltransferases. The MtaA enzyme transfers a methyl group from methylated corrinoid proteins to HS-CoM:

-

Enzyme Source : Methanothermobacter marburgensis or recombinant MtaA expressed in E. coli.

-

Methyl Donors : Trimethylamine (TMA), dimethylamine (DMA), or monomethylamine (MMA) coupled to corrinoid proteins.

-

Assay Conditions :

Advantages :

-

High specificity and relevance to in vivo conditions.

-

Avoids harsh chemicals used in synthetic routes.

Corrinoid-Dependent Methyltransferases

Alternative methyltransferases, such as those in Methanosarcina species, utilize methyltetrahydrofolate or methylated iron-sulfur proteins as methyl donors. These systems require:

-

Cobalamin cofactors to mediate methyl group transfers.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Applications in Research

Chemical Reactions Analysis

Types of Reactions

Methyl coenzyme M undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or sulfonates.

Reduction: It can be reduced back to coenzyme M.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as dithiothreitol can be used.

Substitution: Various nucleophiles can be used to substitute the methyl group.

Major Products Formed

Oxidation: Disulfides and sulfonates.

Reduction: Coenzyme M.

Substitution: Various substituted coenzyme M derivatives.

Scientific Research Applications

Role in Methanogenesis

Methanogenesis Process

Methyl-CoM is a substrate for methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis, converting methyl-CoM and coenzyme B into methane and a heterodisulfide. This reaction is vital for the global carbon cycle, as it contributes significantly to methane production in anaerobic environments such as wetlands and rice paddies .

Biological Methane Production

The enzyme MCR is essential for the survival of methanogenic archaea, enabling them to thrive in extreme environments. The understanding of methyl-CoM's role in these processes can inform strategies to enhance methane production for bioenergy applications .

Environmental Applications

Methane Emission Control

Research on methyl-CoM has implications for environmental management, particularly in reducing methane emissions from agricultural practices. By targeting the metabolic pathways involving methyl-CoM, it may be possible to develop interventions that mitigate greenhouse gas emissions from livestock and rice cultivation .

Anaerobic Oxidation of Methane

In addition to its role in methanogenesis, methyl-CoM is also involved in the anaerobic oxidation of methane (AOM). This process is crucial for controlling methane levels in marine sediments and other anaerobic environments. Understanding the mechanisms of AOM can lead to better management practices for ecosystems impacted by methane emissions .

Biotechnological Innovations

Bioenergy Production

The study of methyl-CoM and MCR has potential applications in bioenergy production. By harnessing methanogenic pathways, researchers are exploring ways to convert organic waste into biogas through anaerobic digestion processes that utilize methyl-CoM as a key intermediate .

Genetic Engineering

Advancements in genetic engineering techniques allow for the manipulation of methyl-CoM pathways in microorganisms. This could lead to enhanced strains capable of more efficient methane production or even the development of microbial systems that can convert CO2 into methane using methyl-CoM as a substrate .

Case Studies and Research Findings

Mechanism of Action

Methyl coenzyme M exerts its effects through the enzyme this compound reductase. This enzyme catalyzes the reaction of this compound with coenzyme B to produce methane and a heterodisulfide. The reaction involves the cleavage of the carbon-sulfur bond in this compound, facilitated by the unique cofactor F430 present in the active site of the enzyme .

Comparison with Similar Compounds

Coenzyme B (CoB)

Structural Differences :

- Coenzyme B (N-(7-mercaptoheptanoyl)threonine 3-O-phosphate) is a thiol with a phosphothreonine head group and a seven-carbon alkyl tail, contrasting with CoM’s shorter, sulfonate-terminated structure . Functional Role:

- CoB acts as the electron donor in the MCR-catalyzed reaction, forming the heterodisulfide CoM-S-S-CoB after methane release. Enzyme Specificity:

- MCR requires both methyl-CoM and CoB for activity, with their binding sites adjacent in the enzyme’s active site .

Methyl-Corrinoid Proteins (e.g., MMCP, TCP)

Structural Differences :

- Methyl-corrinoid proteins (e.g., monomethylamine corrinoid protein, MMCP) contain a cobalt-centered corrinoid cofactor (similar to vitamin B$_{12}$) that binds methyl groups via a Co–C bond, unlike methyl-CoM’s thioether linkage . Functional Role:

- These proteins mediate methyl transfer from substrates like methanol, methylamines, or methylated thiols to CoM via methyltransferase complexes (e.g., MT1, MT2). For example, MMCP transfers methyl groups from monomethylamine to CoM in a reaction requiring MT2-A and MMAMT . Pathway Specificity:

- Each methyl-corrinoid protein is substrate-specific: MMCP is exclusive to monomethylamine metabolism, while TCP (trimethylamine corrinoid protein) operates in trimethylamine pathways. This contrasts with methyl-CoM, which is a universal intermediate in methanogenesis .

Methyl-Tetrahydromethanopterin (CH$3$-H$4$MPT)

Structural Differences :

- CH$3$-H$4$MPT is a methylated pterin derivative, distinct from methyl-CoM’s thiol-sulfonate structure.

Functional Role : - CH$3$-H$4$MPT transfers methyl groups to CoM via a corrinoid-dependent methyltransferase system (e.g., in Methanosarcina barkeri), requiring ATP or Ti(III)citrate for corrinoid activation . Unlike methyl-CoM, CH$3$-H$4$MPT is part of the C1-carrier network preceding MCR .

Methylcobalamin (MeCbl)

Structural Differences :

- MeCbl, a coenzyme B$_{12}$ derivative, features a cobalt-corrin ring with a methyl-Co bond, differing from methyl-CoM’s sulfur-based linkage .

Functional Role : - MeCbl-dependent enzymes (e.g., methionine synthase) transfer methyl groups to homocysteine or CoM in methylotrophic pathways.

Enzyme and Pathway Specificity

Methyl-Coenzyme M Reductase (MCR) vs. Reverse MCR

- Methanogenesis: MCR in methanogens catalyzes methane formation from methyl-CoM and CoB .

- Anaerobic Methane Oxidation (ANME): Methanotrophic archaea (ANME-1, ANME-2) express MCR homologs (mcrA genes) that oxidize methane by reversing the MCR mechanism, highlighting structural conservation but functional divergence .

Methyltransferase Systems

- MT1 and MT2 Complexes: MT1 (MtaBC) transfers methyl groups from methanol to a corrinoid protein, while MT2 (MT2-A/MT2-M) transfers methyl groups from corrinoids to CoM. These systems are substrate-specific, unlike the universal role of methyl-CoM .

- Inhibitors : Alamethicin and BES (2-bromoethanesulfonate) inhibit MCR by blocking CoM binding or displacing methyl-CoM, respectively .

Evolutionary and Structural Adaptations

- Post-Translational Modifications : MCR contains unusual residues like thiopeptides and methylated histidine/arginine, which stabilize the active site and enhance catalysis in diverse environments (e.g., high salt or temperature) .

- Thermoadaptation: In hyperthermophiles (e.g., Methanopyrus kandleri), MCR retains activity at ~98°C due to increased surface glutamate residues, counteracting intracellular lyotropic salts .

Biological Activity

Methyl coenzyme M (methyl-CoM) is a key compound in the anaerobic metabolism of methane, particularly in methanogenic archaea. This article delves into its biological activity, focusing on its role in methanogenesis and the enzymatic processes that involve methyl-CoM, primarily through the action of methyl-coenzyme M reductase (MCR).

Overview of Methyl-Coenzyme M

Methyl-CoM is a thioether compound that plays a crucial role as a substrate in the methanogenic pathway. It is formed from the methylation of coenzyme M (CoM) and is involved in the final step of methane production. The enzymatic conversion of methyl-CoM to methane and heterodisulfide is catalyzed by MCR, which is unique to methanogenic and methanotrophic archaea.

Enzymatic Mechanism

The enzymatic activity of MCR involves several key steps and mechanisms:

- Substrate Binding : Methyl-CoM binds to the active site of MCR, where it is positioned near a nickel atom in coenzyme F430, an essential cofactor for the enzyme.

- Reaction Mechanisms : Three proposed mechanisms describe how methyl-CoM is converted to methane:

Post-Translational Modifications (PTMs)

Recent studies have highlighted the importance of post-translational modifications in regulating MCR activity. These modifications can significantly influence enzyme stability and function. For example:

- Histidine and Arginine Methylation : These PTMs are thought to play roles in enzyme catalysis and stability. Specific studies have shown that arginine methylation at the active site can affect thermal stability and growth under stress conditions .

Case Studies

Several case studies have explored the biological activity of methyl-CoM and its implications for microbial metabolism:

- Methanosarcina acetivorans : This organism produces more MCR than needed for optimal growth, indicating a regulatory mechanism that ensures sufficient enzyme availability for efficient methanogenesis .

- Growth Phase Dependency : Research has shown that the activity of MCR varies with the growth phase of methanogens. For instance, Methanosarcina acetivorans exhibits peak MCR activity during mid-growth phases, highlighting how metabolic demands change over time .

Research Findings

Recent findings have provided insights into factors affecting methyl-CoM's biological activity:

- Cofactor Influence : The presence of cobalamin (vitamin B12) has been shown to enhance MCR activity when present at optimal concentrations. However, excessive amounts can inhibit enzyme function .

- Substrate Specificity : Studies indicate that while MCR primarily acts on methyl-CoM, it also exhibits limited activity towards ethyl-CoM, with significant variations observed across different methanogenic species .

Data Summary

The following table summarizes key aspects of methyl-CoM's biological activity based on recent research findings:

| Parameter | Observation |

|---|---|

| Enzyme | Methyl-coenzyme M reductase (MCR) |

| Key Cofactor | Coenzyme F430 |

| Post-Translational Mods | Histidine and arginine methylation |

| Optimal Growth Phase | Mid-growth phase for maximum enzyme activity |

| Cofactor Concentration | Low concentrations enhance activity; high inhibits |

| Substrate Specificity | High for methyl-CoM; limited for ethyl-CoM |

Q & A

Q. What is the biochemical role of methyl coenzyme M in methanogenic archaea, and how is it experimentally validated?

this compound (CH₃-S-CoM) serves as a critical substrate in the final step of methanogenesis, where this compound reductase (MCR) catalyzes methane formation. Experimental validation involves isotopic labeling (e.g., ¹³C-CH₃-S-CoM) to track methane production, coupled with enzyme activity assays under anaerobic conditions. Structural studies using X-ray crystallography or cryo-EM confirm its binding to MCR’s active site .

Q. What are the standard assays for detecting this compound activity in enzymatic studies?

- Colorimetric assays : Measure thiol group reactivity via Ellman’s reagent (DTNB) at 412 nm .

- HPLC/MS : Quantify CH₃-S-CoM and its derivatives using reverse-phase chromatography with mass spectrometry .

- Radiotracer methods : Use ¹⁴C-labeled methyl groups to track metabolic flux in cell lysates or purified enzyme systems .

Q. How should researchers characterize this compound in vitro, including purity and stability assessments?

- Purity : Validate via NMR (¹H/¹³C) and high-resolution MS .

- Stability : Conduct stability tests under varying pH (4–9), temperatures (4°C–37°C), and anaerobic conditions, with periodic HPLC analysis .

- Storage : Recommend lyophilization and storage at -80°C under argon to prevent oxidation .

Advanced Research Questions

Q. How to design experiments investigating this compound reductase’s kinetic parameters under varying environmental conditions?

- Variable conditions : Test pH (5–10), temperature (20°C–60°C), and substrate concentrations (0.1–10 mM CH₃-S-CoM) .

- Controls : Include heat-inactivated enzymes and coenzyme B (HS-CoB) as a co-substrate .

- Instrumentation : Use stopped-flow spectrophotometry for rapid kinetic measurements under anaerobic chambers .

Q. How to resolve contradictions in reported MCR activity data across experimental setups?

- Meta-analysis : Systematically compare buffer systems (e.g., Tris vs. phosphate), assay temperatures, and enzyme purification protocols .

- Confounding factors : Control for oxygen exposure (strict anaerobiosis) and enzyme activation states (e.g., post-translational modifications) .

Q. What genetic engineering approaches elucidate this compound’s role in methane metabolism?

- CRISPR-Cas9 : Knock out mcr genes in Methanoperedens spp. to assess methane production loss .

- Heterologous expression : Clone mcr operons into E. coli with anaerobic promoters to study enzyme assembly .

Q. How to integrate multi-omics data to map this compound’s metabolic networks?

- Transcriptomics : Identify co-expressed genes (e.g., mcrA, mcrB) under methanogenic conditions .

- Metabolomics : Pair LC-MS data with genome-scale metabolic models to predict CH₃-S-CoM flux .

Methodological and Reproducibility Considerations

Q. How to validate the specificity of antibodies/probes targeting this compound in complex samples?

- Cross-reactivity tests : Use knockout strains or competitive ELISA with structural analogs (e.g., ethyl-coenzyme M) .

- Immunoblotting : Confirm band specificity via siRNA silencing or peptide blocking .

Q. What strategies mitigate methane emissions by targeting MCR, considering microbial community dynamics?

Q. How to ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.